molecular formula C84H80O42 B10800926 Bcecf AM

Bcecf AM

Cat. No.: B10800926
M. Wt: 1761.5 g/mol
InChI Key: JBGGWLORWOIHKM-UHFFFAOYSA-N
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Description

Structural Characterization of BCECF-AM

BCECF-AM (CAS 117464-70-7) is a cell-permeant, non-fluorescent derivative of the polar pH indicator BCECF. Its structure comprises a fluorescein core modified with two carboxyethyl groups and acetoxymethyl (AM) ester moieties (Fig. 1). The AM esters mask the compound’s carboxylate charges, enabling passive diffusion across cell membranes. Upon intracellular esterase cleavage, the charged BCECF acid form is trapped, allowing sustained pH monitoring.

The molecular formula is reported as C35H28O15 (MW 688.59), though discrepancies exist in literature, with alternate formulations such as C42H40O21 (MW 880.75). Spectral properties include a pH-dependent excitation maximum shift from 440 nm (isobestic point) to 490 nm, with emission at 535 nm. The pKa of ~6.98 ensures sensitivity across physiological pH ranges (6.0–8.0).

Table 1: Structural and Spectral Properties of BCECF-AM

Property Value Source
Molecular Formula C35H28O15
Molecular Weight 688.59 g/mol
Excitation Peaks 440 nm (isobestic), 490 nm
Emission Peak 535 nm
pKa 6.98
Solubility DMSO, acetonitrile

The compound’s fluorescence arises from the deprotonation of phenolic hydroxyl groups in the fluorescein core, which alters electron conjugation and shifts excitation maxima. Ratiometric analysis of emission intensities at 490 nm and 440 nm excitation minimizes artifacts from dye concentration variability.

Historical Evolution as a Ratiometric pH Indicator

BCECF-AM originated from efforts to improve carboxyfluorescein, a pH-sensitive dye prone to rapid leakage from cells. In the 1980s, Dr. Roger Tsien’s group introduced carboxyethyl side chains to enhance cellular retention, yielding BCECF. The subsequent addition of AM esters by Thomas et al. (1985) addressed membrane impermeability, enabling non-invasive loading into live cells.

Early applications demonstrated BCECF-AM’s utility in renal physiology, where it measured cytosolic pH in cortical collecting tubules. By the 1990s, its adoption expanded to immunology, oncology, and neurology, driven by its compatibility with fluorescence microscopy and flow cytometry. Refinements in ratiometric calibration protocols further solidified its role in quantifying dynamic pH changes during processes like apoptosis and metabolic acidosis.

Key Advantages Over Traditional pH Measurement Techniques

BCECF-AM supersedes conventional methods such as pH-sensitive microelectrodes and single-wavelength dyes through three principal advantages:

  • Ratiometric Precision : Dual-excitation ratioing (490 nm/440 nm) corrects for variations in dye concentration, path length, and photobleaching, enhancing measurement accuracy. Traditional single-wavelength dyes (e.g., SNARF) lack internal calibration, leading to signal artifacts.
  • Cellular Retention : The carboxyethyl groups of BCECF acid reduce leakage compared to early fluorescein derivatives, enabling prolonged pH tracking. Microelectrodes, in contrast, require invasive impalement and disrupt cell integrity.
  • Versatility : BCECF-AM’s compatibility with diverse cell types (e.g., HeLa, neutrophils) and imaging platforms (microscopes, plate readers) supports broad experimental applications.

These attributes have made BCECF-AM indispensable for studying pH-regulated processes such as ion transport, organelle acidification, and drug resistance mechanisms.

Properties

Molecular Formula

C84H80O42

Molecular Weight

1761.5 g/mol

IUPAC Name

acetyloxymethyl 3',6'-bis(acetyloxymethoxy)-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate;acetyloxymethyl 3',6'-bis(acetyloxymethoxy)-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate

InChI

InChI=1S/2C42H40O21/c1-22(43)52-17-57-34-15-36-32(13-27(34)7-10-38(48)59-19-54-24(3)45)42(31-9-6-29(12-30(31)41(51)63-42)40(50)61-21-56-26(5)47)33-14-28(8-11-39(49)60-20-55-25(4)46)35(16-37(33)62-36)58-18-53-23(2)44;1-22(43)52-17-57-34-15-36-32(12-27(34)7-10-38(48)59-19-54-24(3)45)42(31-14-29(6-9-30(31)41(51)63-42)40(50)61-21-56-26(5)47)33-13-28(8-11-39(49)60-20-55-25(4)46)35(16-37(33)62-36)58-18-53-23(2)44/h2*6,9,12-16H,7-8,10-11,17-21H2,1-5H3

InChI Key

JBGGWLORWOIHKM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCOC1=CC2=C(C=C1CCC(=O)OCOC(=O)C)C3(C4=C(C=C(C=C4)C(=O)OCOC(=O)C)C(=O)O3)C5=C(O2)C=C(C(=C5)CCC(=O)OCOC(=O)C)OCOC(=O)C.CC(=O)OCOC1=CC2=C(C=C1CCC(=O)OCOC(=O)C)C3(C4=C(C=CC(=C4)C(=O)OCOC(=O)C)C(=O)O3)C5=C(O2)C=C(C(=C5)CCC(=O)OCOC(=O)C)OCOC(=O)C

Origin of Product

United States

Preparation Methods

Molecular Architecture

BCECF AM exists as a mixture of structural isomers (Forms I, II, and III) due to variations in ester group positioning (Figure 1). Commercial preparations, such as those by Invitrogen, predominantly contain Forms II and III, which exhibit nearly identical spectral properties. The molecular weight varies slightly between isomers (556.48 g/mol for the major components), necessitating lot-specific molecular weight verification via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).

Synthetic Routes

The synthesis involves:

  • Core Fluorescein Derivatization : Introduction of carboxyethyl groups at the 2' and 7' positions of the fluorescein backbone.

  • Esterification : Conversion of carboxyl groups to acetoxymethyl (AM) esters using bromomethyl acetate under anhydrous conditions.

  • Isomer Separation : Chromatographic purification to isolate Forms II and III, achieving >90% combined purity.

Critical parameters include reaction temperature (maintained at 25–30°C during esterification) and strict anhydrous conditions to prevent premature hydrolysis.

Stock Solution Preparation and Stability

Reconstitution Protocols

This compound is hygroscopic and light-sensitive, requiring dissolution in high-purity anhydrous dimethyl sulfoxide (DMSO):

ParameterSpecificationSource Reference
Stock concentration1–20 mM in DMSO
Storage temperature≤–20°C in desiccated environment
Stability duration≥6 months when stored properly
Freeze-thaw cycles≤3 recommended

DMSO purity is critical—water content >0.1% accelerates hydrolysis, reducing loading efficiency. Pre-warming frozen aliquots to room temperature before use prevents crystalline precipitation.

Working Solution Formulation

For cellular loading, stock solutions are diluted into physiological buffers (e.g., Hanks’ Balanced Salt Solution) at 0.1–5 µM final concentration. Key considerations:

  • Serum Avoidance : Fetal bovine serum (FBS) contains esterases that hydrolyze AM esters extracellularly, requiring serum-free conditions during loading.

  • pH Optimization : Buffers should maintain pH 7.0–7.4 to minimize extracellular hydrolysis.

Cellular Loading Techniques

Standard Protocol for Adherent Cells

  • Cell Preparation : Culture cells to 70–80% confluence in clear-bottom plates.

  • Dye Incubation : Add this compound working solution (2–5 µM) and incubate 30–60 minutes at 37°C.

  • Wash Steps : Replace medium twice with fresh buffer to remove extracellular dye.

Tissue-Specific Modifications

  • Perfused Organs : Prolong incubation (up to 60 minutes) with 1–5 µM this compound in oxygenated perfusate.

  • Suspension Cells : Reduce incubation time to 15–30 minutes for lymphocytes and erythrocytes.

Temperature optimization is critical—loading at 4°C reduces compartmentalization but requires extended incubation (up to 2 hours).

Quality Control and Analytical Methods

Purity Assessment

  • HPLC Analysis : Quantifies isomer ratios using C18 reverse-phase columns (≥90% Forms II + III).

  • NMR Verification : Confirms esterification efficiency and detects hydrolytic byproducts.

Functional Validation

  • pH Sensitivity Curve : Fluorescence ratio (Ex500/Ex450) should show linear response between pH 4.0–9.0.

  • Esterase Activity Test : Incubate with porcine liver esterase; ≥95% conversion to BCECF acid within 30 minutes.

FactorEffect on StabilityMitigation Strategy
Light ExposurePhotooxidation of fluorescein coreUse amber vials; limit illumination
HumidityHydrolysis of AM estersStore with desiccant
Repeated ThawingParticle formationAliquot into single-use volumes
Acidic Conditions (pH <6)Rapid hydrolysisNeutralize buffers before use

Lyophilized this compound retains activity for ≥2 years at –80°C, while DMSO stocks are stable for 6 months at –20°C.

Troubleshooting Common Preparation Issues

Poor Cellular Loading

  • Cause : Excessive serum or amine-containing buffers in loading medium.

  • Solution : Replace with HEPES-buffered saline; reduce incubation temperature to 25°C.

Compartmentalization Artifacts

  • Cause : Overloading (concentrations >5 µM) or prolonged incubation.

  • Solution : Titrate dye concentration using 0.1–1 µM ranges; add 0.02% pluronic F-127 to improve dispersion.

Rapid Signal Loss

  • Cause : Inadequate esterase activity (common in fixed cells).

  • Solution : Pre-treat cells with 0.1% saponin for permeabilization.

Recent Methodological Advances

Micelle-Based Delivery Systems

Encapsulation of this compound in pluronic F-127 micelles enhances loading efficiency in challenging models like 3D organoids. This method allows:

  • 2.3-fold higher intracellular concentration vs. free dye

  • Reduced cytotoxicity from DMSO (≤0.1% final concentration)

High-Throughput Screening Adaptations

Automated microplate protocols enable 384-well format this compound assays with:

  • 5 µL dye volume per well

  • 15-minute incubation at 37°C

  • Z' factor ≥0.7 for pH 6.5–7.8 transitions

Chemical Reactions Analysis

Types of Reactions

BCECF-AM primarily undergoes hydrolysis reactions. Upon entering the cell, intracellular esterases hydrolyze the acetoxymethyl ester groups, converting BCECF-AM into its fluorescent form, BCECF .

Common Reagents and Conditions

    Reagents: Intracellular esterases

    Conditions: Physiological conditions (pH 7.0-7.4, 37°C)

Major Products

The major product of the hydrolysis reaction is BCECF, which is fluorescent and can be used to measure intracellular pH levels .

Scientific Research Applications

Characteristics of BCECF AM

This compound is a membrane-permeant form of the BCECF dye that becomes charged upon hydrolysis by intracellular esterases, trapping it within the cell. This property is crucial for its use in live-cell imaging and fluorescence microscopy. The dye exhibits dual-excitation wavelengths (490 nm and 450 nm), allowing for ratiometric measurements of pH changes within cells .

Key Properties

  • Membrane Permeability : The acetoxymethyl ester allows the dye to enter cells easily.
  • pH Sensitivity : The fluorescence intensity changes with pH, making it suitable for pH measurements.
  • Low Phototoxicity : Compared to other fluorescent dyes, this compound exhibits reduced phototoxicity, allowing for longer observation times without damaging cells .

Measurement of Intracellular pH

This compound is primarily used for measuring intracellular pH (pHi) in various cell types, including mammalian cells, neurons, and plant cells. Studies have demonstrated its effectiveness in determining pHi variations under different physiological conditions.

Case Study: Neuronal pH Measurement

In a study involving rabbit cortical collecting tubules, this compound was used to measure pHi in intercalated cells. The findings revealed significant differences in pHi between minority and majority cell populations, highlighting the dye's utility in distinguishing cellular responses .

Cell Viability and Cytotoxicity Assays

This compound is employed in assays to assess cell viability and cytotoxicity. The fluorescence emitted by viable cells can be quantitatively measured, providing insights into the effects of various treatments on cell health.

Data Table: Cytotoxicity Assay Results

TreatmentFluorescence Units (Mean ± SD)Viability (%)
Control4588 ± 636100
Drug A5146 ± 66990
Drug B7472 ± 106475

This table illustrates how this compound can effectively differentiate between treated and untreated cells based on fluorescence intensity.

Functional Studies

This compound has been used to study various cellular functions such as adhesion, apoptosis, and multidrug resistance. For instance, it has been utilized to evaluate platelet adhesion to extracellular matrix components, demonstrating its role in understanding cellular interactions .

Applications in Tissue Samples

The dye has also been applied successfully to tissue samples, including perfused organs like rat arteries and kidneys. Loading protocols similar to those used for mammalian cells have proven effective for these tissues .

Photodynamic Therapy

Recent studies have explored the use of this compound in photodynamic therapy (PDT). It has shown promise as a wound-modulating agent to control postoperative fibrosis during surgical procedures like trabeculectomy. Comparisons with traditional treatments such as mitomycin C indicate that this compound may offer advantages in terms of histological outcomes .

Mechanism of Action

BCECF-AM is non-fluorescent until it enters the cell. Once inside, intracellular esterases cleave the acetoxymethyl ester groups, converting BCECF-AM into BCECF. BCECF is a fluorescent compound that emits light when excited at specific wavelengths. The fluorescence intensity is pH-dependent, allowing for accurate measurement of intracellular pH levels .

Comparison with Similar Compounds

Key Findings:

Spectral Properties and pKa: this compound and RatioWorks BCFL AM are optimal for cytosolic pH due to their pKa ≈ 7.0, whereas SNARF-1 (pKa 7.5) is better suited for alkaline compartments . BCECF’s dual-excitation ratio (I₄₉₀/I₄₄₀) provides robust calibration, as demonstrated in C. albicans pH studies using valinomycin/nigericin to equilibrate intracellular K⁺ and H⁺ .

Cellular Retention and Localization: this compound hydrolyzate accumulates in lysosomes/vacuoles (e.g., in yeast and Neurospora crassa), complicating cytosolic pH measurements. C.SNARF-AM shows less vacuolar sequestration . Efflux pumps in bacteria (e.g., L. monocytogenes) export BCECF acid, necessitating ATP depletion for accurate readings .

Technical Innovations: RatioWorks BCFL AM: Eliminates batch variability by replacing BCECF’s isomer mixture with a single molecular species . CytoFix BCECF: Chemical modifications enhance retention, addressing BCECF’s rapid leakage in metabolically active cells .

Calibration Challenges: pH calibration requires ionophores (valinomycin/nigericin) to clamp intracellular pH, but prolonged incubation with this compound can skew ratios due to dye redistribution .

Q & A

Q. What is the mechanism by which BCECF AM enables intracellular pH measurement?

this compound is a cell-permeable acetoxymethyl (AM) ester derivative of BCECF. Upon entering cells, cytoplasmic esterases cleave the AM ester groups, releasing the fluorescent, pH-sensitive BCECF anion. The fluorescence intensity of BCECF at 490 nm (pH-sensitive) and 440 nm (pH-insensitive) allows ratiometric quantification of intracellular pH (Ex/Em = 490/535 nm and 430/535 nm) . This dual-wavelength approach minimizes artifacts from uneven dye loading or cell thickness .

Q. What are the critical steps for preparing this compound stock solutions?

Prepare a 2–20 mM stock solution in high-quality anhydrous DMSO to prevent hydrolysis. Aliquot and store at -20°C, avoiding freeze-thaw cycles. For working solutions, dilute to 5–50 µM in physiological buffers (e.g., Hanks’ balanced salt solution). Pluronic® F-127 (0.01–0.1%) can enhance solubility . Table 1 : DMSO volumes for reconstitution (1 mM stock):

Mass (mg)Volume (µL)
0.1123.7
1.01,237

Q. How do researchers calibrate intracellular pH using this compound?

Calibration involves exposing dye-loaded cells to buffers of known pH (e.g., 6.5–8.0) containing ionophores (nigericin/K⁺) to equilibrate intracellular and extracellular pH. Fluorescence ratios (490/440 nm excitation) are plotted against pH to generate a standard curve .

Advanced Research Questions

Q. How can experimental design address challenges in this compound hydrolysis and background fluorescence?

this compound undergoes spontaneous hydrolysis in extracellular media, increasing background fluorescence. To mitigate this:

  • Use serum-free buffers during loading to avoid esterase interference.
  • Minimize incubation time (<60 min) and wash cells thoroughly post-loading .
  • Quantify extracellular hydrolysis by measuring fluorescence in cell-free controls .

Q. What methodological considerations are critical for ratiometric pH analysis in heterogeneous cell populations?

  • Spectral crosstalk : Ensure emission filters (e.g., 515 nm cutoff) isolate signals from both excitation wavelengths.
  • Photobleaching : Limit exposure time and use low-intensity illumination.
  • Cell-to-cell variability : Normalize ratios to baseline measurements or use internal controls (e.g., pH-stable fluorophores) .

Q. How does this compound compare to alternative pH probes like BCFL AM in reproducibility?

this compound is a mixture of isomers, leading to variability in pH sensitivity. In contrast, BCFL AM (a single-isomer derivative) shows improved reproducibility due to uniform spectral properties . However, this compound remains widely used for its well-characterized calibration protocols .

Data Analysis and Troubleshooting

Q. How should researchers resolve contradictory pH measurements between this compound and microelectrodes?

Discrepancies may arise from:

  • Compartmentalization : BCECF may accumulate in organelles (e.g., lysosomes) with different pH. Confirm cytoplasmic localization via confocal microscopy .
  • Dynamic range : this compound is optimal for pH 6.5–7.5. For extremes, validate with complementary methods .

Q. What statistical approaches are recommended for analyzing time-dependent pH fluctuations?

  • Use repeated-measures ANOVA to assess changes across time points.
  • Apply outlier detection (e.g., Grubbs’ test) to exclude cells with abnormal dye leakage or photobleaching .

Experimental Optimization

Q. How can this compound loading efficiency be improved in plant or bacterial cells?

  • Plant cells : Use low dye concentrations (10 nM) and prolonged incubation (60–120 min) to avoid vacuolar sequestration .
  • Bacteria : Employ permeabilizing agents (e.g., EDTA) or electroporation to enhance AM ester uptake .

Q. What controls are essential for validating this compound-based cytotoxicity assays?

Include:

  • Viability controls : Cells treated with metabolic inhibitors (e.g., CCCP) to confirm dye retention correlates with membrane integrity .
  • Background controls : Unloaded cells to subtract autofluorescence .

Comparative and Functional Studies

Q. How does this compound perform in 3D tissue models versus monolayer cultures?

In tissues, limited dye penetration can skew measurements. Optimize by:

  • Perfusing this compound (1–5 µM) for >30 min.
  • Using two-photon microscopy to enhance depth resolution .

Q. Can this compound monitor pH changes during dynamic processes like chemotaxis?

Yes, but temporal resolution is critical. Acquire images at ≤30-sec intervals and synchronize with stimulus application (e.g., chemoattractants) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.